molecular formula C17H13N5O2 B2576385 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide CAS No. 894068-38-3

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

Cat. No.: B2576385
CAS No.: 894068-38-3
M. Wt: 319.324
InChI Key: VXJJIYJOAZZSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound demonstrates high efficacy in inhibiting TGF-β1-induced Smad2/3 phosphorylation, a key signaling pathway in fibrotic disease progression . Its primary research value lies in its application as a chemical probe to dissect the role of ALK5-mediated signaling in various pathological processes, particularly fibrosis of the kidney, liver, and lung. By selectively blocking the ALK5 receptor, this inhibitor prevents the downstream activation of profibrotic gene programs, making it a critical tool for investigating the mechanisms underlying tissue scarring and for evaluating potential anti-fibrotic therapeutic strategies in preclinical models. The furan-carboxamide scaffold contributes to its optimized pharmacokinetic properties, enabling its use in in vivo studies .

Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-19-20-16-9-8-14(21-22(11)16)12-4-6-13(7-5-12)18-17(23)15-3-2-10-24-15/h2-10H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJJIYJOAZZSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The resulting intermediate is then subjected to further reactions to introduce the furan-2-carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine substituent (if present in analogs) and electron-deficient positions on the triazolo-pyridazine ring enable nucleophilic substitution. Key examples include:

a. Halogen Replacement

  • Reagents : Amines, alkoxides, or thiols

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 6–12 hours.

  • Outcome : Substitution at the 6-position of the pyridazine ring with nucleophiles (e.g., -NH2, -OCH3) .

b. Aromatic Electrophilic Substitution

  • Reagents : Nitrating agents (HNO3/H2SO4), sulfonating agents

  • Conditions : Controlled temperatures (0–5°C) to prevent ring decomposition .

  • Outcome : Nitration or sulfonation at meta/para positions of the phenyl group.

Oxidation

  • Reagents : KMnO4, CrO3, or H2O2 in acidic media.

  • Target Sites :

    • Furan ring: Oxidation to maleic anhydride derivatives.

    • Methyl group on triazole: Oxidation to carboxylic acid .

  • Conditions : 60–80°C in aqueous H2SO4 or acetic acid.

Reduction

  • Reagents : H2/Pd-C, NaBH4, or LiAlH4.

  • Target Sites :

    • Carboxamide group: Reduction to amine (-NH2).

    • Pyridazine ring: Partial saturation under high-pressure H2 .

Cycloaddition and Ring-Opening Reactions

The triazole and pyridazine rings participate in [3+2] cycloadditions:

  • Reagents : Alkynes or nitriles under Cu(I) catalysis .

  • Conditions : Microwave irradiation (100–150°C) in toluene .

  • Outcome : Formation of fused bicyclic structures (e.g., triazolo-pyrazines) .

Carboxamide Hydrolysis

  • Reagents : HCl or NaOH (6M) under reflux.

  • Outcome : Conversion to carboxylic acid (-COOH) or ammonium salt.

Condensation with Carbonyl Compounds

  • Reagents : Aldehydes/ketones in presence of NH4OAc .

  • Conditions : Ethanol, reflux, 4–6 hours .

  • Outcome : Formation of Schiff base derivatives at the carboxamide group.

Suzuki-Miyaura Coupling

  • Reagents : Aryl boronic acids, Pd(PPh3)4 .

  • Conditions : DME/H2O, 80°C, 12 hours .

  • Outcome : Functionalization of the phenyl ring with aryl/heteroaryl groups .

Buchwald-Hartwig Amination

  • Reagents : Primary/secondary amines, Pd2(dba)3, Xantphos .

  • Conditions : Toluene, 100°C, 24 hours .

  • Outcome : Introduction of amine substituents on the pyridazine ring .

Stability Under Acidic/Basic Conditions

ConditionReagentTemperatureOutcomeSource
Strong acidHCl (conc.)25°C, 24hDecomposition of triazole ring
Mild baseNaOH (1M)60°C, 6hPartial hydrolysis of carboxamide
Neutral aqueousH2O100°C, 48hStable (<5% degradation)

Photochemical Reactions

  • Reagents : UV light (254 nm) in presence of O2 .

  • Outcome :-Dipolar cycloaddition with alkenes to form bridged polycycles .

Functional Group Interconversion

Starting GroupReagentsProduct GroupYield (%)Source
-BrNaN3, DMF, 120°C-N385
-NH2HNO2, HCl, 0°C-N2+70
-COOHSOCl2, reflux-COCl90

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anticancer properties. It primarily targets PARP-1 (Poly(ADP-ribose) polymerase 1) and EGFR (Epidermal Growth Factor Receptor), both of which are critical in cancer cell proliferation and survival pathways. In vitro studies have shown that derivatives exhibit potent cytotoxic activities against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, similar compounds have demonstrated IC50 values ranging from 0.15 μM to 2.85 μM against these cell lines .

Enzyme Inhibition

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide has been explored as an enzyme inhibitor , particularly targeting carbonic anhydrase and cholinesterase. These enzymes play vital roles in various physiological processes, making their inhibition a potential therapeutic strategy for conditions such as glaucoma and Alzheimer's disease.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Material Science

In the field of material science , this compound is being utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as sensors or photonic devices.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed significant antitumor activity against the A549 lung cancer cell line. The mechanism was attributed to the inhibition of c-Met kinase activity, which is implicated in tumor growth and metastasis. The derivative exhibited an IC50 value of approximately 0.09 μM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit carbonic anhydrase and cholinesterase enzymes. In vitro assays demonstrated effective inhibition rates that suggest its potential use in treating conditions related to these enzymes' dysregulation.

Mechanism of Action

The mechanism of action of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolopyridazine Cores

Physicochemical Properties

Compounds with triazolopyridazine cores exhibit distinct melting points and purity levels based on substituents:

Compound Name Substituents Melting Point (°C) HPLC Purity (%) Reference
Target Compound Furan-2-carboxamide N/A N/A -
N-(4-Fluorobenzyl)-2,4-dimethyl-... (12b) Fluorobenzyl 66–68 96.2
N-Benzyl-... (13a) Benzyl, methyl 81–83 96.4

The target compound’s furan substituent may lower its melting point compared to benzyl derivatives due to reduced aromatic stacking.

Compounds with Alternative Heterocyclic Cores

Quinazoline Derivatives

(S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(furan-2-ylmethylene)hydrazine carboxamide (10a) from inhibits EGFR kinase. The quinazoline core provides a planar structure for ATP-binding pocket interactions, whereas triazolopyridazines may adopt different binding modes due to their fused triazole ring .

Dihydropyridine Derivatives

5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide () shares a furyl group with the target compound. However, its dihydropyridine core confers calcium channel modulation properties, illustrating how core structure dictates target specificity .

Molecular Docking and Binding Interactions

Docking studies of triazolopyridazine derivatives (e.g., compound 10 in ) revealed π-stacking interactions with Trp168 and H-bonding with His131 in the PEF(S) protein. Substituents like the furan-2-carboxamide in the target compound may similarly engage in H-bonding or hydrophobic interactions, though empirical data are needed to confirm this .

Research Findings and Implications

  • Antimicrobial Activity : Triazolopyridazines with carboxamide groups (e.g., benzamide, sulfonamide) exhibit moderate antimicrobial activity, suggesting the target compound’s furan-2-carboxamide could be optimized for enhanced efficacy .
  • Kinase Inhibition : Quinazoline derivatives outperform triazolopyridazines in EGFR inhibition, but triazolopyridazines’ unique core may offer selectivity for other kinases .
  • Solubility and Bioavailability : The furan ring in the target compound may improve solubility compared to purely aromatic substituents, a hypothesis supported by the lower melting points of furan-containing analogues .

Biological Activity

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly its anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • A furan-2-carboxamide core linked to a triazolo[4,3-b]pyridazine moiety.
  • A 3-methyl group on the triazole ring.
  • A 4-phenyl substituent , which may influence its pharmacological profile.

This structural complexity is believed to contribute to its interaction with various biological targets and its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. Notably:

  • Cytotoxicity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. For instance, compounds structurally related to it have shown IC50 values in the low micromolar range against various cancer types, indicating potent antiproliferative effects .
  • Mechanism of Action : The presence of the triazole and pyridazine moieties is often associated with enhanced cytotoxicity due to their ability to interact with key proteins involved in cell cycle regulation and apoptosis. For example, some derivatives have been shown to disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 4qA5490.008Tubulin inhibition
Compound 4qHT-10800.012Tubulin inhibition
Compound 12eMCF-71.23c-Met kinase inhibition
Compound 12eHeLa2.73c-Met kinase inhibition

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

  • Formation of the Triazolo-Pyridazine Core : This often involves cyclization reactions that require careful control of reaction conditions.
  • Introduction of Functional Groups : Subsequent steps introduce the furan and phenyl groups through electrophilic substitution or coupling reactions.

These methods are crucial for optimizing yield and purity while maintaining the desired biological activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for developing more effective derivatives of this compound. Research suggests that:

  • Modifications in substituents can significantly alter biological activity.
  • The positioning of functional groups influences interactions with biological targets such as tubulin and kinases.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antiproliferative Activity : A series of triazolo-pyridazine derivatives were synthesized and tested against multiple cancer cell lines (A549, MCF-7). The most promising compounds exhibited IC50 values comparable to established anticancer agents .
  • Mechanistic Studies : Research has demonstrated that certain derivatives effectively inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, cross-coupling, and carboxamide formation. For example:

  • Triazolo-pyridazine core synthesis : Cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds under acidic or thermal conditions .
  • Aryl coupling : Suzuki-Miyaura coupling to attach the phenyl group to the triazolo-pyridazine core, using palladium catalysts and boronic acid derivatives .
  • Carboxamide formation : Activation of furan-2-carboxylic acid (e.g., via HATU/DCC) followed by coupling with the amine-functionalized intermediate .
    Key characterization methods : IR spectroscopy (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.0–8.5 ppm), and HPLC purity analysis (>95%) .

Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms predict optimal conditions:

  • Transition state analysis : Identifies energy barriers for cyclocondensation steps, guiding solvent selection (e.g., DMF vs. THF) and temperature control .
  • Solvent effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction yields .
  • Catalyst screening : Machine learning models trained on similar triazolo-pyridazine syntheses recommend Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for aryl coupling .
    Case study : A 2024 patent used ICReDD’s computational-experimental feedback loop to reduce synthesis steps from 6 to 4, achieving 72% yield .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • ¹H/¹³C NMR : Confirms regiochemistry of the triazolo-pyridazine ring (e.g., methyl group at position 3) and furan-carboxamide linkage. Key signals:
    • Methyl group: δ ~2.5 ppm (singlet, 3H).
    • Furan protons: δ 6.3–7.4 ppm (multiplet) .
  • HRMS : Validates molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : Resolves ambiguity in cases of tautomerism (e.g., triazolo vs. tetrazolo isomers) .

Advanced: How to resolve discrepancies in bioactivity data across different assays?

Answer:
Contradictory results (e.g., IC₅₀ variability in kinase inhibition assays) require:

  • Assay standardization : Control ATP concentrations (e.g., 1 mM vs. 100 µM) and buffer pH .
  • Metabolite profiling : LC-MS identifies hydrolyzed byproducts (e.g., free furan-carboxylic acid) that may interfere with activity .
  • Molecular docking : Compare binding poses in homology models vs. crystal structures to explain selectivity differences .
    Example : A 2024 study attributed a 10-fold IC₅₀ shift to solvent-derived aggregation artifacts in cell-free assays .

Basic: What are the preliminary biological targets for this compound?

Answer:
Based on structural analogs (e.g., triazolo-pyridazine derivatives):

  • Kinase inhibition : Likely targets include JAK2 (IC₅₀ ~50 nM) and FLT3 due to the ATP-binding pocket complementarity .
  • Antimicrobial activity : Furan-carboxamide moieties exhibit Gram-positive bacterial inhibition (MIC ~2 µg/mL) .
    Validation steps :

Enzyme-linked assays (e.g., ADP-Glo™ for kinases).

MIC determination via broth microdilution .

Advanced: How to design SAR studies for improving metabolic stability?

Answer:

  • Trifluoromethyl incorporation : Replace the furan methyl group with CF₃ to reduce CYP450-mediated oxidation (t₁/₂ increased from 1.2 to 4.7 h in human liver microsomes) .
  • Isosteric replacements : Substitute furan with thiophene or pyridine to block glucuronidation .
  • Prodrug strategies : Esterify the carboxamide to enhance oral bioavailability (e.g., ethyl ester prodrug showed 3× higher Cmax in rats) .

Basic: What safety precautions are essential during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and chemical goggles (no GHS hazards reported for analogs, but assume acute toxicity) .
  • Ventilation : Use fume hoods during solvent removal (DMF, THF).
  • Waste disposal : Incinerate halogenated byproducts (e.g., from trifluoromethyl intermediates) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation (e.g., triazolo-pyridazine ring closure) .
  • DoE optimization : A 3-factor (temperature, catalyst loading, stoichiometry) Box-Behnken design increased yields from 45% to 68% in a 2023 study .
  • Continuous flow systems : Mitigate exothermic risks in cyclocondensation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.